1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol
Overview
Description
The compound “1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of similar compounds often involves the Grignard reaction. For instance, the Grignard reaction between 1-benzyl-4-piperidone and 3-bromobenzotrifluoride gives 1-benzyl-4-(3-(trifluoromethyl)phenyl)piperidin-4-ol. Catalytic hydrogenation then removes the benzyl protecting group to give 4-[3-(trifluoromethyl)phenyl]-4-piperidinol .Molecular Structure Analysis
The molecular structure of “1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol” is characterized by the presence of a piperidine ring, a trifluoromethyl group, and a phenyl group . The InChI code for this compound is 1S/C13H16F3NO.ClH/c14-13(15,16)12-4-2-1-3-10(12)9-17-7-5-11(18)6-8-17;/h1-4,11,18H,5-9H2;1H .Physical And Chemical Properties Analysis
The compound “1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol” has a molecular weight of 295.73 . It is a hydrochloride salt . The InChI key for this compound is XXONZHYRNPJSGT-UHFFFAOYSA-N .Scientific Research Applications
Pharmacophoric Groups in Antipsychotic Agents
1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol, due to its structural similarity with arylcycloalkylamines, might have implications in pharmacophoric groups that are vital in antipsychotic agents. Arylcycloalkylamines, including phenyl piperidines, and their arylalkyl substituents are known for their contributions to the potency and selectivity of binding affinity at D(2)-like receptors. A review on this topic highlighted that arylalkyl substituents can enhance the binding affinity's potency and selectivity at D(2)-like receptors. The composite structure of these compounds, including the arylalkyl moieties, plays a significant role in selectivity and potency at these receptors, although predicting specific effects can be challenging (Sikazwe et al., 2009).
Nucleophilic Aromatic Substitution Reactions
The compound also might be relevant in the context of nucleophilic aromatic substitution reactions. Piperidine's reaction with dinitrobenzenes, for example, results in the formation of nitro-piperidinobenzenes. These reactions follow second-order kinetics and are not influenced by acid or base catalysis, indicating a specific reaction mechanism involving the addition-elimination process. The rapid expulsion of the nitro-group from the intermediate is a characteristic feature of these reactions, highlighting the unique reactivity of compounds like 1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol in nucleophilic aromatic substitution processes (Pietra & Vitali, 1972).
Antineoplastic Agent Development
In the domain of cancer research, analogs of 1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol could be significant. A review covering the discovery and development of 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones over 15 years indicated that these compounds exhibit excellent cytotoxic properties, often surpassing contemporary anticancer drugs. Key features of these molecules include their tumor-selective toxicity and their role as modulators of multi-drug resistance. They act through mechanisms like apoptosis induction, generation of reactive oxygen species, and affecting mitochondrial functions, demonstrating the potential of piperidine derivatives in antineoplastic drug development (Hossain et al., 2020).
Future Directions
Piperidine derivatives, including “1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol”, represent one of the most important synthetic medicinal blocks for drug construction. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on developing new synthetic methods and exploring the biological activities of these compounds .
properties
IUPAC Name |
1-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO/c14-13(15,16)12-4-2-1-3-10(12)9-17-7-5-11(18)6-8-17/h1-4,11,18H,5-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJCVKGMBLBUQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=CC=CC=C2C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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